molecular formula C9H20Si B14596643 (Hex-1-en-2-yl)(trimethyl)silane CAS No. 59549-81-4

(Hex-1-en-2-yl)(trimethyl)silane

Cat. No.: B14596643
CAS No.: 59549-81-4
M. Wt: 156.34 g/mol
InChI Key: QMRLQFYIWKMTJA-UHFFFAOYSA-N
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Description

(Hex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hex-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:

Hex-1-yne+TrimethylsilaneCatalystThis compound\text{Hex-1-yne} + \text{Trimethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} Hex-1-yne+TrimethylsilaneCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Hex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexyl(trimethyl)silane.

    Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Hexyl(trimethyl)silane.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Hex-1-en-2-yl)(trimethyl)silane is used as a reagent for introducing the hexenyl group into target molecules. It serves as a precursor for the synthesis of more complex organosilicon compounds.

Biology

Medicine

Research is ongoing to explore the potential of organosilicon compounds in medicinal chemistry, particularly in the development of new pharmaceuticals with improved stability and bioavailability.

Industry

In the materials science industry, this compound is used as a precursor for the production of silicon-based polymers and coatings. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism of action of (Hex-1-en-2-yl)(trimethyl)silane in chemical reactions involves the interaction of the silicon atom with various reagents. The silicon atom, being electropositive, can stabilize negative charges on intermediates, facilitating reactions such as nucleophilic substitution and hydrosilylation. The hexenyl group can participate in reactions typical of alkenes, such as addition and polymerization.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: (CH3)3SiH

    Hex-2-en-1-yltrimethylsilane: C9H20Si

    Triethylsilane: (C2H5)3SiH

Uniqueness

(Hex-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and properties compared to other organosilicon compounds. For example, the hexenyl group allows for additional functionalization through reactions typical of alkenes, while the trimethylsilyl group provides stability and hydrophobicity.

Properties

CAS No.

59549-81-4

Molecular Formula

C9H20Si

Molecular Weight

156.34 g/mol

IUPAC Name

hex-1-en-2-yl(trimethyl)silane

InChI

InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3

InChI Key

QMRLQFYIWKMTJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)[Si](C)(C)C

Origin of Product

United States

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